N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Description
N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, also known as BHMC, is a synthetic compound that belongs to the class of cinnoline derivatives. It has gained significant attention in recent years due to its potential use in scientific research applications, particularly in the field of neuroscience. BHMC is known for its ability to modulate the activity of certain neurotransmitters, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Scientific Research Applications
Antioxidant Studies
Compounds similar to the one have been studied for their antioxidant properties. They may serve as superoxide scavengers and could be useful in researching oxidative stress-related diseases .
Electro-optical Applications
Derivatives of N-benzyl compounds have been used in electro-optical applications due to their properties. They could be used in optical nonlinearity, phase modulators, micro-displays, flat panel displays, optical antennas, and optical switching .
Electro-optic Effects
The electro-optic effects of organic dopants in liquid crystals (LCs) have been studied. The compound could potentially be used to enhance the electro-optical properties of LC cells .
Biological Potential
Indole derivatives, which share a similar structure with the compound , have diverse biological and clinical applications. This suggests potential use in pharmacological research .
Nonlinear Optical (NLO) Properties
Organic compounds with NLO properties have been characterized for their second-order nonlinear-optical coefficients. This compound might be researched for similar NLO applications .
Plant Hormone Research
Indole derivatives are also known as plant hormones. The compound could be investigated for its effects on plant growth and development .
properties
IUPAC Name |
N-benzyl-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-16(21)10-14-9-13(7-8-15(14)19-20)17(22)18-11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZTGZPPIJIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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